4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boron-containing dioxaborolane ring attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-methyl-2-nitroaniline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of the nitro group yields an amine, while cross-coupling reactions produce various substituted aromatic compounds .
Scientific Research Applications
4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
N-Methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a methyl group on the nitrogen, which can influence its reactivity and applications.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring instead of an aniline, leading to different chemical properties and uses.
Uniqueness
4-Methyl-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a nitro group and a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H19BN2O4 |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
4-methyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C13H19BN2O4/c1-8-6-9(11(15)10(7-8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3 |
InChI Key |
ANOLJAUGIKJKOL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.